Cas no 101077-29-6 (1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1))

1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1) structure
101077-29-6 structure
Product Name:1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1)
CAS-nummer:101077-29-6
MF:C14H20INO
MW:345.219176292419
CID:218762
PubChem ID:461842
Update Time:2025-04-19

1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1)
    • 1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide
    • 9-hydroxymethyl-4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium, iodide
    • 1H,5H-Benzo[ij]quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide
    • 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide
    • 9-Hydroxymethyl-4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]chinolinium, Jodid
    • 9-hydroxymethyl-4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium,
    • AC1LA4XX
    • LS-40277
    • 9-(Hydroxymethyl)-4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-4-ium iodide
    • (1-methyl-1-azoniatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanol;iodide
    • DTXSID10905936
    • NSC162054
    • 1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide
    • NSC-162054
    • (methyl[?]yl)methanol hydroiodide
    • 101077-29-6
    • Inchi: 1S/C14H20NO.HI/c1-15-6-2-4-12-8-11(10-16)9-13(14(12)15)5-3-7-15;/h8-9,16H,2-7,10H2,1H3;1H/q+1;/p-1
    • InChI-sleutel: WKZGBPJVYLCXAF-UHFFFAOYSA-M
    • LACHT: [I-].OCC1C=C2CCC[N+]3(C)CCCC(C=1)=C32

Berekende eigenschappen

  • Exacte massa: 324.902
  • Monoisotopische massa: 345.058957
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 1
  • Complexiteit: 246
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.2

Experimentele eigenschappen

  • Dichtheid: g/cm3
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • PSA: 19.9
  • LogboekP: -0.88780
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd